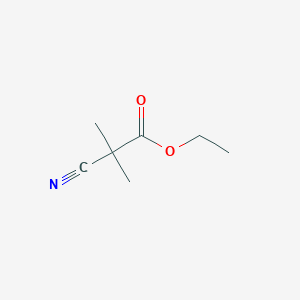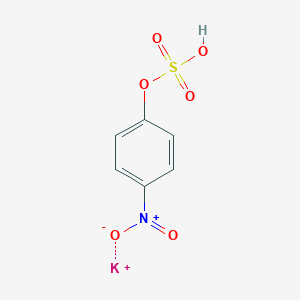
2-Cloro-4-(trifluorometil)pirimidina
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyrimidine, also known as CTP, is a five-membered heterocyclic compound that is used in many scientific research applications. It is a colorless, volatile liquid that is soluble in many organic solvents and is also known for its high reactivity. CTP is used in the synthesis of various organic compounds and has a wide range of applications in the field of organic chemistry. In addition, CTP has been studied for its biochemical and physiological effects, as well as its potential applications in the lab.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
2-Cloro-4-(trifluorometil)pirimidina es un motivo estructural clave en los ingredientes agroquímicos activos . El principal uso de los derivados de trifluorometilpiridina (TFMP), que se pueden sintetizar a partir de this compound, es en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de TFMP también se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de trifluorometilpiridinas
This compound se puede utilizar en la síntesis de trifluorometilpiridinas . Estos compuestos tienen propiedades fisicoquímicas únicas debido a la combinación del átomo de flúor y las características únicas de la parte piridina .
Investigación de interacciones interfaciales
This compound se puede utilizar para investigar el efecto de las sustituciones químicas en las interacciones interfaciales de las pirimidinas con la fase estacionaria cromatográfica de membrana artificial inmovilizada (IAM) que imita a los fosfolípidos .
Síntesis de compuestos orgánicos fluorados
This compound se utiliza en el desarrollo de productos químicos orgánicos fluorados, que se está convirtiendo en un tema de investigación cada vez más importante . Los efectos del flúor y las partes que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos le han otorgado al flúor un lugar único en el arsenal del químico descubridor<a aria-label="1: this compound se utiliza en el desarrollo de productos químicos orgánicos fluorados, que se está convirtiendo en un tema de investigación cada vez más importante1" data-citationid="8850f806-01d7-0e41-3947-9c8da579ac59-30" h="ID=SERP,5015.1" href="https://www.jstage.jst.go.jp/article/jpestics/
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Chloro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative
Mode of Action
It’s known to be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Pharmacokinetics
Its physical properties such as boiling point (60 °c at 10 mmhg) and density (1513 g/mL at 25 °C) suggest that it’s a volatile and dense liquid , which might influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)pyrimidine. For instance, it’s recommended to store the compound under inert gas , suggesting that it might be sensitive to oxidation. It’s also classified as air-sensitive , indicating that its stability and efficacy might be affected by exposure to air.
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBTBCCMVNZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378772 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33034-67-2 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B15799.png)


![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)


![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)


